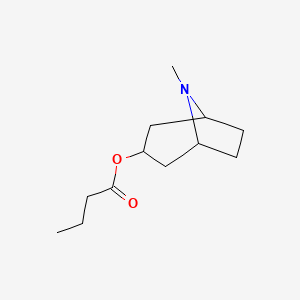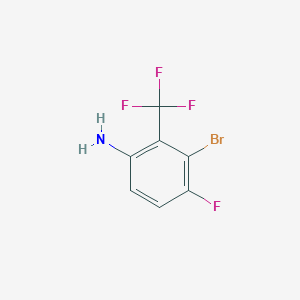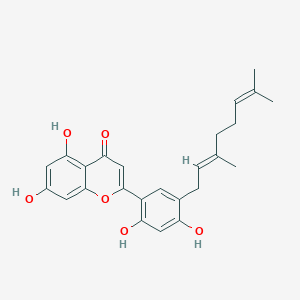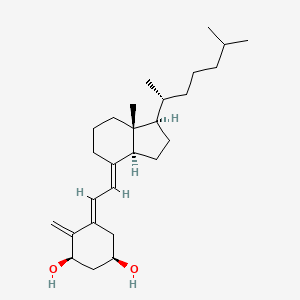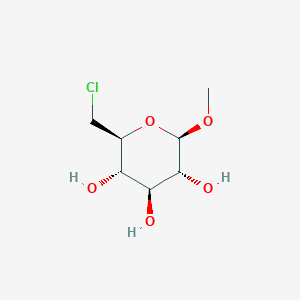
(S)-2-(4-Bromo-3-methylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Bromo-3-methylphenyl)piperidine is a chiral compound with a piperidine ring substituted by a 4-bromo-3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-3-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 4-bromo-3-methylbenzaldehyde is reacted with piperidine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
(S)-2-(4-Bromo-3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
(S)-2-(4-Bromo-3-methylphenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-(4-Bromo-3-methylphenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
®-2-(4-Bromo-3-methylphenyl)piperidine: The enantiomer of the compound with similar but distinct properties.
4-Bromo-3-methylphenylpiperidine: A non-chiral analog with different biological activities.
2-(4-Bromo-3-methylphenyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(S)-2-(4-Bromo-3-methylphenyl)piperidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.
属性
分子式 |
C12H16BrN |
|---|---|
分子量 |
254.17 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16BrN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI 键 |
PUNFNJLQHUYDJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2CCCCN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


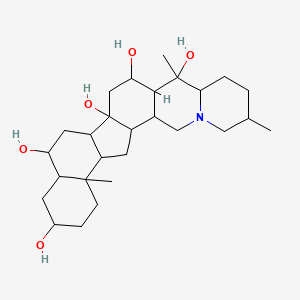
![1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12100504.png)
![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)


![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)

